Lipophilicity Differentiation: XLogP3 Comparison of 4-Chloro vs. Unsubstituted Benzothiophene-3-acetic Acid
The target compound exhibits an XLogP3 value of 3.0 [1], representing a +0.6 log unit increase in lipophilicity relative to the unsubstituted analog benzo[b]thiophene-3-acetic acid (CAS 1131-09-5), which has a reported XLogP value of 2.4 . This ΔLogP of 0.6 corresponds to an approximately 4-fold predicted increase in octanol-water partition coefficient. The increased lipophilicity results from the electron-withdrawing and hydrophobic contributions of the 4-chloro substituent on the benzothiophene core [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | Benzo[b]thiophene-3-acetic acid (CAS 1131-09-5); XLogP = 2.4 |
| Quantified Difference | ΔXLogP = +0.6 (approximately 4-fold predicted increase in partition coefficient) |
| Conditions | Computed XLogP3 values per PubChem (target) and ChemSrc (comparator) |
Why This Matters
This quantifiable lipophilicity difference directly impacts membrane permeability predictions, organic phase extraction efficiency, and chromatographic retention behavior—factors critical for reproducible ADME assays and synthetic workup protocols.
- [1] PubChem. (2026). 2-(4-Chloro-1-benzothiophen-3-yl)acetic acid (CID 117119300) - XLogP3-AA Value = 3.0. National Center for Biotechnology Information. View Source
